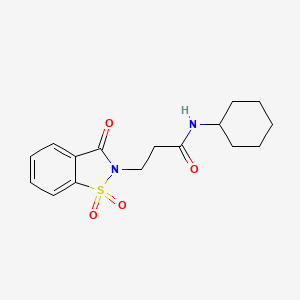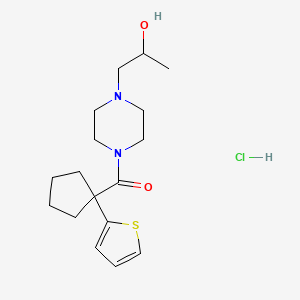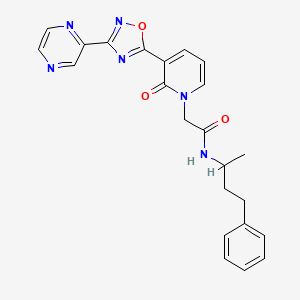
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
The compound 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine has been involved in various scientific research endeavors, particularly in the field of medicinal chemistry, where its synthesis and structure-activity relationships (SAR) have been explored for potential therapeutic applications. Notably, the design, synthesis, and evaluation of pyridazine derivatives, including those with benzylpiperidinyl groups, have been conducted to assess their efficacy as acetylcholinesterase inhibitors. These efforts have led to the identification of compounds with significant inhibitory activity, where specific structural modifications can enhance their activity and selectivity (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001)[https://consensus.app/papers/design-synthesis-structureactivity-relationships-contreras/7600c6cd48e75cc29663baaf5ab36123/?utm_source=chatgpt].
Heterocyclic Chemistry and Drug Design
In the realm of heterocyclic chemistry, the synthesis of novel sulfones, including pyridazine derivatives, has shown significant promise. These compounds have been synthesized to explore their potential as long-acting drugs by incorporating various heterocyclic nuclei such as pyrimidine, pyrazine, or pyridazine, substituted with different functional groups to investigate their antitubercular activity in vitro. This approach aims at developing new therapeutic agents with enhanced efficacy and reduced resistance (Desideri, Manna, Stein, Arena, Luraschi, & Cifra, 1980)[https://consensus.app/papers/synthesis-paminobenzenesulfonyldiazine-desideri/78782bdae5ae5ca4bb961c8ccbb96fd0/?utm_source=chatgpt].
Antimicrobial and Antitumor Activities
The exploration of pyridazine derivatives extends into the evaluation of their antimicrobial and antitumor activities. Research has focused on synthesizing thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent agents against tumor and bacterial strains. These studies are crucial for the development of new drugs that can address the growing concern of drug resistance in cancer treatment and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017)[https://consensus.app/papers/synthesis-thiophene-nsubstituted-thieno32d-pyrimidine-hafez/5b69dc834c0c5771a2a7dfe73a644458/?utm_source=chatgpt].
Catalysis and Water Oxidation
Additionally, research into the applications of pyridazine derivatives in catalysis and water oxidation has revealed that Ru complexes, involving ligands based on pyridazine structures, can act as effective catalysts for water oxidation. This area of study is of particular importance for developing sustainable energy solutions and environmental remediation strategies (Zong & Thummel, 2005)[https://consensus.app/papers/family-complexes-water-oxidation-zong/abc3e9d48cd15b4aa80e9456a0482ccf/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-14-25(23,24)19-9-8-18(20-21-19)22-12-10-17(11-13-22)15-16-6-4-3-5-7-16/h3-9,17H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOKFIYXNVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2980867.png)
![4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980870.png)
![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)
![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)



![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)
![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)
![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)



